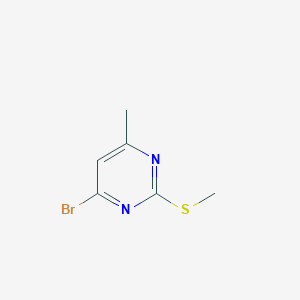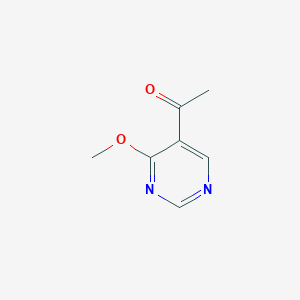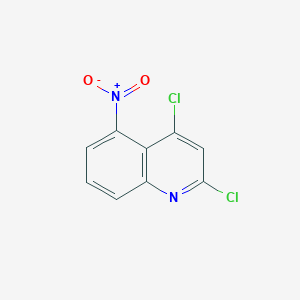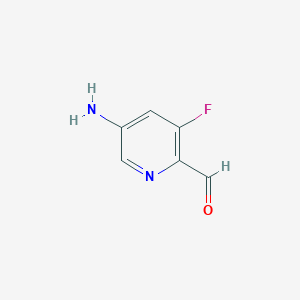![molecular formula C9H19NO2 B15231731 2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine](/img/structure/B15231731.png)
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group. The oxetane ring is known for its strained structure, which imparts unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate epoxide with an amine under basic conditions to form the oxetane ring . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine-substituted compounds, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring’s strained structure allows it to participate in unique chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)oxetan-3-amine: This compound shares the oxetane ring and amine group but lacks the methoxyethan-1-amine moiety.
3-(Propan-2-yl)oxetan-3-ol: Similar in structure but contains a hydroxyl group instead of an amine.
2-(Oxetan-3-yl)propan-1-ol: Contains an oxetane ring and a hydroxyl group, differing in the position of the functional groups.
Uniqueness
2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine is unique due to the combination of the oxetane ring, methoxy group, and amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-[(3-propan-2-yloxetan-3-yl)methoxy]ethanamine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)9(6-12-7-9)5-11-4-3-10/h8H,3-7,10H2,1-2H3 |
Clave InChI |
RZMKQVUEGULRDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(COC1)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)











